(2-Morpholinothiazol-4-yl)methanamine
Description
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
(2-morpholin-4-yl-1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C8H13N3OS/c9-5-7-6-13-8(10-7)11-1-3-12-4-2-11/h6H,1-5,9H2 |
InChI Key |
URQKRXGKCDVSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CN |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Several studies have investigated the potential of (2-Morpholinothiazol-4-yl)methanamine as an anticancer agent. For instance, research has shown that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's structural features allow it to interact with specific molecular targets involved in tumor proliferation and survival.
- Case Study : A study evaluated the compound's efficacy against human tumor cells, revealing a promising growth inhibition rate. The compound's mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic agent .
CDK9 Inhibition
(2-Morpholinothiazol-4-yl)methanamine has been explored for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor. CDK9 is crucial in regulating transcription and is implicated in various cancers.
- Findings : In comparative modeling studies, the compound was characterized alongside other inhibitors, demonstrating selective inhibition of CDK9 over related kinases like CDK2 and CDK7. This selectivity is vital for minimizing side effects associated with broader kinase inhibition .
Antidiabetic Applications
Research has indicated that thiazole derivatives, including (2-Morpholinothiazol-4-yl)methanamine, possess antidiabetic properties. These compounds can enhance insulin sensitivity and improve glycemic control.
- Synthesis and Activity : A study synthesized various morpholinothiazole derivatives and assessed their antidiabetic activity through in vitro assays. The results indicated that certain derivatives effectively lowered blood glucose levels in diabetic models .
Neuropharmacology
The compound has also been studied for its potential neuropharmacological effects, particularly concerning monoamine transporters.
- Research Insights : Investigations into its activity against dopamine, norepinephrine, and serotonin transporters suggest that (2-Morpholinothiazol-4-yl)methanamine may exhibit stimulant-like properties similar to known psychoactive substances. This could position it as a candidate for treating mood disorders or attention deficit hyperactivity disorder (ADHD) .
Synthesis and Characterization
The synthesis of (2-Morpholinothiazol-4-yl)methanamine typically involves multi-step organic reactions, often starting from readily available thiazole precursors.
Synthesis Steps :
- Formation of thiazole ring.
- Introduction of morpholine moiety.
- Final amination step to yield the target compound.
The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Substituent Effects
Positional Isomerism
- [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride This analog places the morpholino group at position 5 of the thiazole ring instead of position 2. Its dihydrochloride salt form improves aqueous solubility, a common strategy for enhancing pharmacokinetics .
Substituent Variations
- (2-Phenyl-1,3-thiazol-4-yl)methanamine Replacing the morpholino group with a phenyl ring (as in and ) increases lipophilicity, which may enhance membrane permeability but reduce solubility. The phenyl group engages in π-π stacking interactions, useful in targeting aromatic-rich binding pockets (e.g., kinase ATP sites) .
- (2-Methylthiazol-4-yl)methanamine A methyl group at position 2 () introduces minimal steric hindrance compared to morpholino or phenyl groups. This simplicity may improve metabolic stability but reduce selectivity due to weaker target interactions .
- 2-(4-Methylthiazol-2-yl)ethanamine This compound () features an ethylamine side chain instead of methanamine.
Physicochemical Properties
- The morpholino group in the target compound lowers logP compared to phenyl analogs, favoring solubility but possibly limiting blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
